molecular formula C12H13F2NO3 B14117186 Ethyl [4-(acetylamino)phenyl](difluoro)acetate CAS No. 1436389-44-4

Ethyl [4-(acetylamino)phenyl](difluoro)acetate

Cat. No.: B14117186
CAS No.: 1436389-44-4
M. Wt: 257.23 g/mol
InChI Key: RRECPSVDKRPSBX-UHFFFAOYSA-N
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Description

Ethyl 4-(acetylamino)phenylacetate is an organic compound with the molecular formula C12H13F2NO3 and a molecular weight of 257.24 g/mol . It is typically found as a yellow to colorless oil . This compound is of interest due to its unique chemical structure, which includes both acetylamino and difluoro groups, making it a valuable intermediate in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(acetylamino)phenylacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 4-(acetylamino)phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-(acetylamino)phenylacetate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .

Properties

CAS No.

1436389-44-4

Molecular Formula

C12H13F2NO3

Molecular Weight

257.23 g/mol

IUPAC Name

ethyl 2-(4-acetamidophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C12H13F2NO3/c1-3-18-11(17)12(13,14)9-4-6-10(7-5-9)15-8(2)16/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

RRECPSVDKRPSBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)NC(=O)C)(F)F

Origin of Product

United States

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